Cas no 3465-72-3 ((E)-3-(1H-Imidazol-5-yl)acrylic Acid)

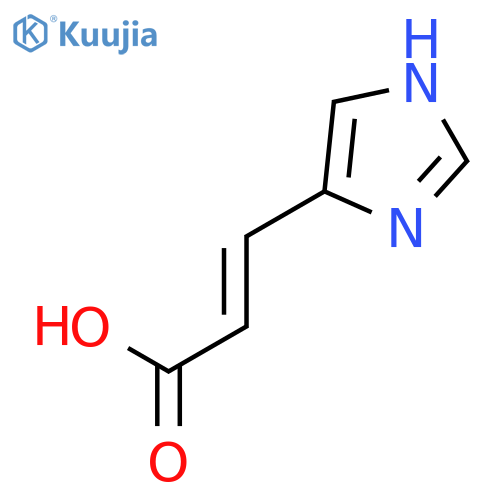

3465-72-3 structure

商品名:(E)-3-(1H-Imidazol-5-yl)acrylic Acid

(E)-3-(1H-Imidazol-5-yl)acrylic Acid 化学的及び物理的性質

名前と識別子

-

- (2E)-3-(1H-imidazol-4-yl)acrylic acid

- trans-Urocanic Acid

- (E)-3-(imidazol-4-yl)acrylic acid

- (E)-urocanic acid

- (Z)-4-pyridalacetophenone

- 1-phenyl-3-(4-pyridinyl)-2-propen-1-one

- E-3-(4-Pyridyl)-1-phenylprop-2-en-1-on

- E-3-(imidazol-4-yl)propenoic acid

- trans-4-imidazoleacrylic acid

- 4-Imidazoleacrylic Acid

- urocanic acid

- Urocaninic acid

- imidazoleacrylic acid

- 5-Imidazoleacrylic acid

- urocanate

- Imidazole-4-acrylic acid

- 3-Imidazol-4-ylacrylic acid

- 3-(1H-Imidazol-4-yl)-2-propenoic acid

- (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid

- (E)-3-(1H-Imidazol-4-yl)-2-propenoic acid

- 2-Propenoic acid, 3-(1H-imidazol-4-yl)-

- UROCANIC ACID, CIS

- G8D26XJJ3B

- (e)-3-(1h-imidazol-4-yl)acrylic acid

- 2-Pr

- Tox21_202978

- 3465-72-3

- 3-(1H-Imidazol-4-yl)acrylate

- Q60998685

- AKOS022488522

- 3-(1H-imidazol-4-yl)prop-2-enoic acid

- E72446

- SDCCGSBI-0051222.P002

- SR-01000076189

- NSC66357

- Opera_ID_26

- EU-0101255

- NCGC00094495-02

- 4-Imidazoleacrylic acid, 99%

- HMS2234N08

- (E)-3-(1H-imidazol-5-yl)acrylic acid

- (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid

- (2E)-3-(1H-Imidazole-4-yl)propenoic acid

- NSC-66357

- ALBB-025618

- DTXSID5041148

- AKOS005265082

- UNII-G8D26XJJ3B

- Imidazole-4-acrylate

- 3-(3H-Imidazol-4-yl)-acrylic acid

- DB01971

- NCGC00260524-01

- HS-0075

- 3-(4-Imidazolyl)acrylic acid

- NSC 66357

- SCHEMBL15417

- 4-IMIDAZOLE ACRYLIC ACID DIHYDRATE

- NSC407934

- CHEMBL1236602

- C00785

- STK735136

- 1H-ImidaZole-4-acrylic acid (Urocanic acid)

- NS00014985

- Imidazole-4-propene-2-enoic acid [Urocanic acid]

- CS-0059340

- E-3-(4-imidazolyl)propenoic acid

- A11380

- Q30536

- EN300-343465

- bmse000279

- 2-Propenoic acid, 3-(1H-imidazol-4-yl)-, (E)-

- NCGC00094495-01

- s9449

- (E)-3-(1H-Imidazol-5-yl)-2-propenoic acid

- CHEBI:27248

- 2-Propenoic acid, 3-(1H-imidazol-4-yl)-, (2E)-

- DTXCID3021148

- SMR000059098

- (2E)-3-(1H-imidazol-5-yl)prop-2-enoic acid

- CAS-104-98-3

- NCGC00261940-01

- (E)-3-(IMIDAZOL-4-YL)-2-PROPENOIC ACID

- (E)-3-(1H-imidazol-5-yl)acrylicacid

- 3-(4-Imidazolyl)acrylate

- I0002

- UROCANIC ACID, TRANS-

- NCGC00094495-05

- SR-01000076189-1

- 104-98-3

- W-108797

- (e)-3-(Imidazol-4-yl)propenoic acid

- 23A7DA77-EC02-46B9-AA22-514C2B2A62E9

- U 7500

- CCG-205329

- IMIDAZOLE-4-ACRYLIC ACID, (E)-

- MFCD00005203

- 2-Propenoic acid, 3-(1H-imidazol-5-yl)-

- 3-(1H-imidazol-4-yl)acrylic acid

- (E)-3-(1H-imidazol-4-yl)prop-2-enoic acid

- 3-(1H-Imidazol-4-yl)-2-propenoate

- Tox21_501255

- HMS3263L12

- BRD-K52670952-003-01-4

- AKOS001745677

- CHEBI:30817

- MLS001148240

- HY-113008

- 3-(1H-Imidazol-5-yl)-2-propenoic acid; 4-Imidazoleacrylic acid; 5-Imidazoleacrylic acid; Urocaninic acid

- (Z)-Urocanic acid;cis-UCA

- Lopac0_001255

- MFCD01593677

- NCGC00094495-03

- BBL027507

- (E)-3-(imidazol-4-yl)propenoate

- LP01255

- MLS000069482

- DB-222681

- 2-Propenoic acid, 3-(1H-imidazole-4-yl)-

- 5-Imidazoleacrylate

- (E)-3-(4-Imidazolyl)acrylic acid

- (E)-3-(1H-Imidazol-5-yl)acrylic Acid

-

- MDL: MFCD00005203

- インチ: 1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+

- InChIKey: LOIYMIARKYCTBW-OWOJBTEDSA-N

- ほほえんだ: O([H])C(/C(/[H])=C(\[H])/C1=C([H])N=C([H])N1[H])=O

計算された属性

- せいみつぶんしりょう: 138.04298

- どういたいしつりょう: 138.042927

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- 密度みつど: 1.43

- ゆうかいてん: [225]

- ふってん: 456.9°Cat760mmHg

- フラッシュポイント: 230.1°C

- PSA: 65.98

- LogP: 0.50750

(E)-3-(1H-Imidazol-5-yl)acrylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0138454-25g |

trans-Urocanic acid |

3465-72-3 | 25g |

$650.0 | 2022-04-27 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83560-20mg |

(2E)-3-(1H-Imidazol-4-yl)acrylic acid |

3465-72-3 | ,HPLC≥98% | 20mg |

¥498.0 | 2023-09-06 | |

| Enamine | EN300-1455847-0.5g |

(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid |

3465-72-3 | 95% | 0.5g |

$32.0 | 2023-09-03 | |

| eNovation Chemicals LLC | D754716-25g |

(E)-3-(4-Imidazolyl)acrylic acid |

3465-72-3 | 97% | 25g |

$310 | 2024-06-07 | |

| Enamine | EN300-343465-0.1g |

(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid |

3465-72-3 | 95% | 0.1g |

$19.0 | 2023-02-22 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0002-5G |

trans-Urocanic Acid |

3465-72-3 | >98.0%(T)(HPLC) | 5g |

¥300.00 | 2024-04-18 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67460-1g |

trans-Urocanic Acid |

3465-72-3 | 98% | 1g |

¥437.00 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162071-1g |

(E)-3-(1H-Imidazol-5-yl)acrylic Acid |

3465-72-3 | >98.0%(HPLC)(T) | 1g |

¥226.90 | 2023-08-31 | |

| Aaron | AR003314-5g |

(E)-3-(4-Imidazolyl)acrylic acid |

3465-72-3 | 98% | 5g |

$71.00 | 2025-01-21 | |

| Enamine | EN300-1455847-2.5g |

(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid |

3465-72-3 | 95% | 2.5g |

$46.0 | 2023-09-03 |

(E)-3-(1H-Imidazol-5-yl)acrylic Acid 関連文献

-

Mario Barbatti Phys. Chem. Chem. Phys. 2011 13 4686

-

B. P. Yakimov,A. V. Venets,J. Schleusener,V. V. Fadeev,J. Lademann,E. A. Shirshin,M. E. Darvin Analyst 2021 146 3185

-

Graham A. Cooper,Chris Medcraft,Eva Gougoula,Nicholas R. Walker Phys. Chem. Chem. Phys. 2019 21 9495

-

Jun-Lae Cho,Munif Allanson,Vivienne E. Reeve Photochem. Photobiol. Sci. 2012 11 309

-

Carina Ade,Thaís F. Marcelino,Mark Dulchavsky,Kevin Wu,James C. A. Bardwell,Brigitte St?dler Mater. Adv. 2022 3 3649

3465-72-3 ((E)-3-(1H-Imidazol-5-yl)acrylic Acid) 関連製品

- 104-98-3(Urocanic acid)

- 7699-35-6(cis-Urocanic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3465-72-3)(E)-3-(1H-Imidazol-5-yl)acrylic Acid

清らかである:99%

はかる:25g

価格 ($):545.0